molecular formula C12H11FN2O B13926551 3-Fluoro-4-(3-methoxypyridin-2-yl)aniline

3-Fluoro-4-(3-methoxypyridin-2-yl)aniline

Cat. No.: B13926551
M. Wt: 218.23 g/mol
InChI Key: PVFTUOQQCAUKMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridinyl group attached to a benzene ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated quinones, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyaniline: A closely related compound with similar structural features.

    4-Fluoro-3-methoxyaniline: Another similar compound with the fluorine and methoxy groups in different positions on the benzene ring.

    2-Fluoro-4-methoxyaniline: A compound with the fluorine atom in the ortho position relative to the methoxy group.

Uniqueness

3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(3-methoxypyridin-2-yl)aniline

InChI

InChI=1S/C12H11FN2O/c1-16-11-3-2-6-15-12(11)9-5-4-8(14)7-10(9)13/h2-7H,14H2,1H3

InChI Key

PVFTUOQQCAUKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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